molecular formula C5H8Cl2IN3 B2518639 (5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride CAS No. 2375268-78-1

(5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride

Cat. No.: B2518639
CAS No.: 2375268-78-1
M. Wt: 307.94
InChI Key: QPSFUFNLJHEGND-UHFFFAOYSA-N
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Description

(5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C5H7ClIN3·HCl It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride typically involves multiple steps:

    Halogenation: The introduction of chlorine and iodine atoms into the pyrazole ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

    Methylation: The methylation of the pyrazole ring is often carried out using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which can reduce the halogenated positions or the pyrazole ring itself.

    Substitution: The halogen atoms (chlorine and iodine) in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or thiourea for thiolation.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: NaN3, thiourea, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with azide or thiol groups.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its halogenated positions allow for further functionalization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of halogenated pyrazoles on biological systems. It may serve as a probe to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms can enhance binding affinity through halogen bonding, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-4-bromo-1-methylpyrazol-3-yl)methanamine;hydrochloride
  • (5-Chloro-4-fluoro-1-methylpyrazol-3-yl)methanamine;hydrochloride
  • (5-Chloro-4-iodo-1-ethylpyrazol-3-yl)methanamine;hydrochloride

Uniqueness

(5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and binding properties. The combination of these halogens with the pyrazole ring and methanamine group provides a distinct chemical profile that can be exploited in various research and industrial applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(5-chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClIN3.ClH/c1-10-5(6)4(7)3(2-8)9-10;/h2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSFUFNLJHEGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CN)I)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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